molecular formula C8H7NO2 B3241887 Benzo[d]oxazol-5-ylmethanol CAS No. 1488698-24-3

Benzo[d]oxazol-5-ylmethanol

Cat. No. B3241887
CAS RN: 1488698-24-3
M. Wt: 149.15 g/mol
InChI Key: LBFSXNBYMXNZPM-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-5-ylmethanol is a chemical compound that belongs to the family of benzoxazole derivatives. It has been widely used in scientific research as a building block for the synthesis of various biologically active molecules.

Mechanism Of Action

The mechanism of action of Benzo[d]oxazol-5-ylmethanol is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes or proteins involved in various biological processes. For example, some studies have suggested that benzoxazole derivatives may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzo[d]oxazol-5-ylmethanol are largely unknown. However, some studies have suggested that benzoxazole derivatives may have cytotoxic, antimicrobial, and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzo[d]oxazol-5-ylmethanol in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research and development of Benzo[d]oxazol-5-ylmethanol. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to further investigate its mechanism of action and its interactions with biological molecules. Additionally, it may be possible to develop new synthetic methods for the preparation of benzoxazole derivatives using Benzo[d]oxazol-5-ylmethanol as a starting material.

Scientific Research Applications

Benzo[d]oxazol-5-ylmethanol has been widely used as a building block for the synthesis of various biologically active molecules. For example, it has been used as a starting material for the synthesis of benzoxazole derivatives with anticancer, antimicrobial, and anti-inflammatory activities. It has also been used as a precursor for the synthesis of fluorescent dyes and sensors for the detection of metal ions and biomolecules.

properties

IUPAC Name

1,3-benzoxazol-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSXNBYMXNZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazol-5-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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